methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate
Description
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate is a synthetic heterocyclic compound comprising a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl group and a carbamoyl-linked benzoate ester. This structure integrates pharmacophoric elements from pyrazole (noted for antimicrobial, anti-inflammatory, and antitumor activities) and tetrahydropyran (enhancing solubility and metabolic stability) . The carbamoyl bridge and benzoate ester further modulate electronic and steric properties, making it a candidate for drug discovery, particularly in targeting enzymes like cyclooxygenase-2 (COX-2) or kinases .
Properties
IUPAC Name |
methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPIZOQOHGKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydro-2H-pyran Moiety: This step involves the protection of a hydroxyl group using tetrahydro-2H-pyran, typically through an acid-catalyzed reaction.
Coupling with Benzoate Ester: The final step involves the coupling of the pyrazole derivative with methyl 4-isocyanatobenzoate under mild conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydro-2H-pyran moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antiviral properties. Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate has been evaluated for its effectiveness against various viruses, including HIV. Research has shown that pyrazole derivatives can inhibit viral replication through different mechanisms, making them promising candidates for further development in antiviral therapies .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. Studies have revealed that modifications to the pyrazole ring and the introduction of different substituents can enhance biological activity and selectivity towards viral targets. This information is vital for medicinal chemists seeking to design more potent derivatives .
Drug Development
The compound's unique structure positions it well for drug development initiatives. Its ability to interact with specific biological targets can be exploited to create new therapeutic agents. The compound's pharmacokinetic properties are also being studied to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for clinical efficacy .
Case Study 1: Antiviral Screening
In a study conducted by Soulié et al., a library of pyrazole-based compounds was screened for anti-HIV activity. This compound was among the candidates that showed promising results in inhibiting HIV replication without significant toxicity . The findings suggest that further exploration of this compound could lead to the development of effective antiviral therapies.
Case Study 2: SAR Analysis
A detailed SAR analysis revealed that specific modifications to the oxan ring and the pyrazole structure significantly impacted the compound's biological activity. This study highlighted the importance of chemical diversity in enhancing therapeutic potential and provided insights into optimizing lead compounds for better efficacy against viral infections .
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, while the benzoate ester may facilitate membrane permeability. The tetrahydro-2H-pyran moiety can provide additional stability or specificity in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several synthesized pyrazole derivatives. Key comparisons include:
Key Differences :
- The target compound substitutes pyrazole at the 1-position with an oxan-2-ylmethyl group, enhancing lipophilicity compared to hydroxyphenyl or thiazole-anchored analogues .
Pharmacological and Physicochemical Properties
Critical Insights :
- The oxan-2-ylmethyl group in the target compound may improve metabolic stability compared to halogenated aryl analogues, which often face toxicity concerns .
- The carbamoyl bridge could enhance binding to polar enzyme pockets (e.g., COX-2’s hydrophilic active site) relative to nonpolar ketones or aldehydes .
Spectral and Crystallographic Data
- Target Compound: No crystallographic data provided. Predicted IR peaks: ~1720 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (carbamoyl C=O), and ~1100 cm⁻¹ (ether C-O) .
- Analogues :
Biological Activity
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate, with the molecular formula C17H21N3O5S, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, enzyme inhibitory, and antitumor properties.
- IUPAC Name : this compound
- CAS Number : 2034613-27-7
- Molecular Weight : 379.43 g/mol
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the pyrazole moiety demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. In vitro studies have indicated that certain derivatives can inhibit AChE effectively, making them candidates for treating neurodegenerative diseases . The following table summarizes the IC50 values of some related compounds:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14 |
| Compound E | Urease | 0.63 |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells, which is crucial for developing new cancer therapies .
Case Studies
- Antibacterial Screening : A study conducted on synthesized pyrazole derivatives demonstrated that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising future for these compounds in antibiotic development .
- Enzyme Inhibition : Research on enzyme inhibitors highlighted that compounds with the pyrazole structure showed effective inhibition of urease, which is relevant in treating conditions like urinary infections and kidney stones .
- Antitumor Effects : Investigations into the antitumor effects of related oxabicyclic compounds revealed that they could effectively target cancer cells through apoptosis-like mechanisms, warranting further exploration of this compound's potential in cancer therapy .
Q & A
Q. What are the recommended safety protocols for handling methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate in laboratory settings?
Methodological Answer:
- Hazard Classification: Classified under GHS as Acute Toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Personal Protective Equipment (PPE):
- Wear nitrile gloves, lab coats, and safety goggles.
- Use NIOSH-approved respirators (e.g., P95) for dust control .
- Storage: Store in a tightly sealed container in a cool, ventilated area away from heat and sunlight .
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if symptoms persist.
- Skin contact: Wash with soap and water; remove contaminated clothing .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Carbamate Formation: React 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine with methyl 4-(chlorocarbonyl)benzoate in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Coupling Reactions: Use EDCI/HOBt-mediated coupling of 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}amino)benzoic acid with methanol under reflux .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray Crystallography: Refinement via SHELXL (e.g., hydrogen bonding analysis, thermal displacement parameters) .
- Spectroscopy:
- NMR: Confirm pyrazole and tetrahydropyran (oxane) proton environments (δ 7.5–8.5 ppm for pyrazole; δ 3.5–4.5 ppm for oxane) .
- IR: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation: Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* basis set) .
- Solvent Effects: Account for solvent polarity in computational models (e.g., using PCM solvation models) .
- X-ray Validation: Resolve ambiguities (e.g., tautomerism) via single-crystal diffraction .
Q. What strategies optimize reaction yield under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening: Test coupling agents (e.g., EDCI vs. DCC) and bases (e.g., triethylamine vs. DMAP) .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for carbamate stability .
- Temperature Control: Conduct reactions under reflux (80–100°C) or microwave-assisted conditions (50–70°C) .
Q. Table 1: Reaction Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 72 | |
| DCC/DMAP | DMF | 80 | 65 | |
| Microwave | EtOH | 70 | 85 |
Q. How can computational modeling predict biological activity for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., G protein-coupled receptors) .
- QSAR Analysis: Correlate substituent effects (e.g., oxane ring size) with antimicrobial activity using Hammett parameters .
- ADMET Prediction: Assess bioavailability and toxicity via SwissADME or ProTox-II .
Q. What analytical methods address purity challenges in this compound?
Methodological Answer:
- HPLC-PDA: Use C18 columns (acetonitrile/water mobile phase) to detect impurities (<0.5%) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 369.40 .
- Melting Point Analysis: Compare experimental mp (e.g., 97–99°C) with literature to assess crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
